molecular formula C24H22N2O5S2 B2798448 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 942002-73-5

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2798448
CAS No.: 942002-73-5
M. Wt: 482.57
InChI Key: PPRAIKYKHYFNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic benzamide derivative incorporating a benzo[d]thiazole core, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound is characterized by a benzamide group where the nitrogen atom is di-substituted with a benzyl group and a 4,7-dimethoxybenzo[d]thiazol-2-yl moiety, and further functionalized with a methylsulfonyl group on the benzamide ring . The 2-aminothiazole scaffold and its derivatives are recognized as privileged structures in drug development due to their wide range of pharmacological applications . Similar benzothiazole-based compounds have been investigated for their role as inhibitors of various enzymes and are explored in therapeutic areas such as oncology . The specific structural features of this molecule—including the methoxy groups, sulfonyl group, and benzothiazole ring—contribute to its electronic properties, hydrogen-bonding potential, and overall molecular recognition capabilities, making it a valuable intermediate for constructing more complex bioactive molecules . This product is supplied for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-30-19-13-14-20(31-2)22-21(19)25-24(32-22)26(15-16-7-5-4-6-8-16)23(27)17-9-11-18(12-10-17)33(3,28)29/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRAIKYKHYFNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS Number: 942002-73-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O5S2C_{24}H_{22}N_{2}O_{5}S_{2}, with a molecular weight of 482.6 g/mol. Its structure features a benzothiazole moiety, which is often associated with various biological activities. The compound's structure can be represented as follows:

N benzyl N 4 7 dimethoxybenzo d thiazol 2 yl 4 methylsulfonyl benzamide\text{N benzyl N 4 7 dimethoxybenzo d thiazol 2 yl 4 methylsulfonyl benzamide}

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition reduces the formation of prostaglandins from arachidonic acid, leading to decreased inflammation and pain relief .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound have shown promising antimicrobial activity . A study on thiazole derivatives highlighted their effectiveness against various pathogens, suggesting that modifications in the benzothiazole ring can enhance this activity .

Anticancer Potential

The compound's benzothiazole moiety is linked to enhanced anticancer properties. Studies have demonstrated that similar thiazole derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups at specific positions on the phenyl ring significantly influences biological activity. For instance, non-bulky substituents at the ortho position are preferred for enhanced potency against target cells .

Case Studies

  • Antimalarial Activity : In a study focusing on antimalarial compounds, derivatives of benzothiazole were synthesized and tested against Plasmodium falciparum strains. The results indicated that modifications in the N-aryl amide group linked to the thiazole ring led to compounds with high antimalarial potency and low cytotoxicity .
  • Leishmanicidal Activity : Another study evaluated thiazole derivatives for their leishmanicidal properties against Leishmania infantum. The findings showed significant reductions in parasite survival rates and highlighted ultrastructural changes in treated parasites, suggesting that this compound could be further explored for treating leishmaniasis .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Mechanism Reference
AntimicrobialPromisingInteraction with microbial cell membranes
AnticancerCytotoxicInduction of apoptosis in cancer cells
Anti-inflammatoryEffectiveInhibition of cyclooxygenase enzymes
AntimalarialHigh potencyModifications enhancing activity against P. falciparum
LeishmanicidalSignificantReduces survival rates of L. infantum

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several analogs, differing in substituents and core heterocycles. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Source
N-Benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (Target) Benzo[d]thiazole 4,7-Dimethoxy, benzyl, methylsulfonyl Methoxy, sulfonyl, benzamide -
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole 3,4-Dichlorobenzamide, morpholinomethyl, pyridinyl Chloro, morpholine, pyridine
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8c) Benzo[b]thiophene 4,7-Dimethoxy, fluorophenyl-piperazine Methoxy, piperazine, propanol
N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide () Benzo[d]thiazole 4,7-Dichloro, N-methyl-N-phenylsulfamoyl Chloro, sulfamoyl, benzamide
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9) 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Sulfonyl, triazole, thione

Key Observations :

  • Core Heterocycle : The benzo[d]thiazole core in the target compound and contrasts with thiophene () or triazole (), altering electronic properties and binding affinities.
  • Substituent Effects : Methoxy groups (electron-donating) in the target compound vs. chloro (electron-withdrawing) in may influence reactivity and bioavailability.
  • Sulfonyl Groups : The methylsulfonyl group in the target compound differs from sulfamoyl () or aryl sulfonyl (), impacting polarity and metabolic stability.
Spectroscopic Comparisons
  • NMR: Target Compound: Expected singlet for dimethoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.0 ppm), and methylsulfonyl (δ ~3.3 ppm). : Morpholinomethyl groups show δ ~2.5–3.5 ppm (CH₂) and δ ~3.7 ppm (morpholine-OCH₂) . : Dichloro substituents deshield aromatic protons (δ ~7.5–8.5 ppm) compared to methoxy groups.
  • IR :
    • Sulfonyl stretches (: 1247–1255 cm⁻¹) align with the target compound’s methylsulfonyl (∼1350–1300 cm⁻¹ for S=O) .
    • Absence of C=O in (1663–1682 cm⁻¹) contrasts with the target’s benzamide carbonyl (∼1680 cm⁻¹).

Q & A

Basic: What are the key synthetic steps and optimization strategies for synthesizing N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide?

Methodological Answer:
Synthesis typically involves sequential benzoylation, sulfonylation, and coupling reactions. Key steps include:

  • Benzoylation: Reacting 4-(methylsulfonyl)benzoyl chloride with N-benzyl-4,7-dimethoxybenzo[d]thiazol-2-amine under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or DMF .
  • Coupling Optimization: Catalysts such as triethylamine or DMAP improve yields. Temperature control (0–25°C) minimizes side reactions .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    Challenges: Competing nucleophilic sites on the thiazole ring may require protecting group strategies.

Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) detect impurities at 254 nm .
    • Melting Point: Consistency with literature values (e.g., 177–180°C) confirms crystallinity .
  • Structural Confirmation:
    • NMR: 1^1H and 13^13C spectra verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl carbons at δ 44–46 ppm) .
    • X-ray Crystallography: SHELX software refines crystal structures to confirm bond lengths and angles (e.g., C–S bond ~1.76 Å in thiazole) .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification:
    • Kinase Inhibition Assays: Screen against panels of recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
    • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein stabilization upon ligand binding .
  • Pathway Analysis: RNA sequencing or phosphoproteomics to identify downstream signaling effects (e.g., apoptosis markers like caspase-3) .
    Key Controls: Include inactive structural analogs to distinguish specific vs. off-target effects.

Advanced: What computational methods predict the compound’s binding interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., hydrophobic pockets accommodating the benzamide moiety) .
  • MD Simulations: GROMACS or AMBER simulate binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .
  • QSAR Models: Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity using MOE or RDKit descriptors .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis: Normalize data using IC50/EC50 values from standardized assays (e.g., MTT for cytotoxicity) .
  • Experimental Reproducibility:
    • Control solvent polarity (DMSO concentration ≤0.1%) to avoid aggregation artifacts.
    • Validate cell line authenticity (STR profiling) and culture conditions .
  • Statistical Tools: Apply ANOVA or Bayesian modeling to assess variability sources (e.g., batch effects) .

Advanced: What challenges arise in X-ray crystallography for structural analysis of this compound?

Methodological Answer:

  • Crystal Growth: Optimize vapor diffusion with solvents like methanol/ethyl acetate. Additive screening (e.g., n-octyl β-D-glucoside) improves crystal size .
  • Data Collection: High-resolution synchrotron radiation (λ = 0.9 Å) mitigates absorption errors from sulfur atoms .
  • Refinement: SHELXL handles disorder in flexible groups (e.g., benzyl rings) via PART and SIMU instructions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with:
    • Varying Substituents: Replace methoxy with ethoxy or halogen groups to probe steric/electronic effects .
    • Bioisosteres: Swap sulfonyl with sulfonamide to assess hydrogen-bonding impact .
  • Assay Design: Test analogs in parallelized assays (e.g., 96-well plate cytotoxicity screens) with IC50 determination .
  • Data Interpretation: Principal component analysis (PCA) correlates structural features (e.g., logP, polar surface area) with activity .

Basic: What stability and storage conditions are recommended for this compound?

Methodological Answer:

  • Storage: -20°C in amber vials under argon to prevent oxidation of the thiazole ring .
  • Stability Monitoring:
    • HPLC Purity Checks: Monthly tests detect degradation (e.g., sulfoxide formation) .
    • Light Sensitivity: UV-vis spectroscopy tracks absorbance shifts (>300 nm) under accelerated light exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.